molecular formula C11H11Cl2NO2 B13631993 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid

4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13631993
M. Wt: 260.11 g/mol
InChI Key: NFTYKVXBQYMOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, such as intermediates in the synthesis of Sertraline Hydrochloride (a selective serotonin reuptake inhibitor) .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-6(3-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTYKVXBQYMOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route via Nitrile Anion Cyclization

A highly efficient, practical asymmetric synthesis was reported for related pyrrolidine-3-carboxylic acids using a nitrile anion cyclization strategy, which can be adapted for 4-(3,4-dichlorophenyl) derivatives:

  • Starting from a chlorinated aryl ethanone (e.g., 2-chloro-1-(3,4-dichlorophenyl)ethanone), a catalytic Corey-Bakshi-Shibata (CBS) asymmetric reduction is performed to generate a chiral chlorohydrin intermediate.
  • Displacement of the chlorine atom by tert-butylamine yields an amine-substituted intermediate.
  • A conjugate addition of the hindered secondary amine to acrylonitrile forms a nitrile-containing substrate.
  • The key step is a 5-exo-tet nitrile anion cyclization, promoted by diethyl chlorophosphate as an activating group and lithium hexamethyldisilazide as the base, which forms the pyrrolidine ring with inversion at the C-4 center.
  • The resulting pyrrolidine nitrile undergoes epimerization and saponification to yield the pure trans-pyrrolidine-3-carboxylic acid with excellent chemical and optical purity (>99.9%).
  • This method achieves overall yields around 70% without chromatography and provides high enantiomeric excess (94–99% ee).
Step Reaction Type Key Reagents/Conditions Outcome
1 CBS asymmetric reduction CBS catalyst, borane complex Chiral chlorohydrin intermediate
2 Nucleophilic substitution tert-butylamine Amino-substituted intermediate
3 Conjugate addition Acrylonitrile, base Nitrile-containing substrate
4 Nitrile anion cyclization Diethyl chlorophosphate, LiHMDS Pyrrolidine ring formation, stereoselective
5 Epimerization and saponification Base, aqueous workup Pure trans-pyrrolidine-3-carboxylic acid

This route is adaptable to various substituted phenyl rings, including 3,4-dichlorophenyl, making it a robust method for synthesizing the target compound.

Alternative Synthesis via Asymmetric Michael Addition

Another approach involves organocatalytic asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes to build substituted pyrrolidine-3-carboxylic acid frameworks:

  • 4-Alkyl-substituted 4-oxo-2-enoates undergo enantioselective Michael addition with nitroalkanes catalyzed by organocatalysts.
  • Subsequent transformations convert the Michael adducts into pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee).
  • This method is concise and suitable for preparing 5-substituted pyrrolidine derivatives but may require adaptation for 4-(3,4-dichlorophenyl) substitution.
Reaction Step Reagents/Conditions Result
Michael addition Organocatalyst, nitroalkane Enantiomerically enriched Michael adduct
Cyclization and conversion Standard synthetic steps Pyrrolidine-3-carboxylic acid derivative

Although this method is promising for pyrrolidine-3-carboxylic acid derivatives, specific application to 4-(3,4-dichlorophenyl) substitution requires further optimization.

Industrial-Scale Synthesis and Process Improvements

A patent describes an efficient process for synthesizing (3,4-Dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, a structurally related compound, which shares synthetic challenges with 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid:

  • The process involves Michael addition of a nitrogen nucleophile to an olefin intermediate, followed by intramolecular alkylation to form the pyrrolidine ring.
  • Protecting groups such as Boc (tert-butyloxycarbonyl) are used to stabilize intermediates.
  • The process features telescoped reaction steps without intermediate purification, enhancing efficiency.
  • The method offers higher yields, shorter synthesis times, and moderate reaction conditions compared to previous methods.
  • Resolution techniques including diastereomeric salt formation, chiral chromatography, or enzymatic resolution are employed to obtain enantiomerically pure products.

This industrially relevant process suggests strategies for scalable synthesis of 4-(3,4-dichlorophenyl)pyrrolidine derivatives with improved yield and purity.

Related Synthetic Insights from Ester and Hydrate Derivatives

Research on related dichlorophenyl-substituted pyrrolidine carboxylic acids indicates:

  • Esterification of pyrrolidine-3-carboxylic acids with methanol in the presence of sulfuric acid is used to prepare methyl esters, which can be intermediates for further functionalization.
  • Chlorination of phenolic precursors with hydrogen peroxide and HCl introduces dichloro substitution.
  • Hydrazine monohydrate treatment under reflux conditions facilitates ring modifications or derivatization.
  • Such transformations provide a versatile platform for synthesizing diverse pyrrolidine derivatives, including 4-(3,4-dichlorophenyl) substituted compounds.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Nitrile anion cyclization Asymmetric CBS reduction, nitrile cyclization High ee (94–99%), chromatography-free, good yield (~70%) Requires specific reagents (LiHMDS, diethyl chlorophosphate)
Organocatalytic Michael addition Enantioselective Michael addition to enones Concise synthesis, high ee (up to 97%) Needs optimization for dichlorophenyl substitution
Industrial telescoped process Michael addition, intramolecular alkylation, protecting groups Scalable, high yield, moderate conditions Complex multi-step process, resolution needed
Esterification and chlorination Ester intermediates, chlorination of phenols Versatile for derivative synthesis Additional steps required

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-base and nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
EsterificationROH/H⁺ (acid catalysis), ΔCorresponding ester derivativeOptimal yields (75-85%) achieved with methanol/H₂SO₄ at reflux
Amide FormationSOCl₂ → RNH₂Primary/Secondary amidesCoupling agents like EDCI improve yields to >90% in DMF
Salt FormationNaOH or K₂CO₃ in H₂O/EtOHSodium/potassium carboxylateImproves solubility for biological testing (aqueous solubility >50 mg/mL)

Pyrrolidine Ring Modifications

The saturated five-membered ring undergoes characteristic nitrogen-mediated reactions:

N-Deprotection (Boc Group)

ParameterValueSource
ReagentTFA in DCM (1:1 v/v)
Reaction Time2-4 hrs at 25°C
Yield92-95%

Ring Functionalization

  • N-Alkylation : Reacts with alkyl halides (R-X) in presence of NaH/DMF to form quaternary ammonium salts (65-78% yield)

  • Oxidation : MnO₂ in CHCl₃ converts pyrrolidine to Δ¹-pyrroline derivative (limited to 40% yield due to side reactions)

Dichlorophenyl Substituent Reactivity

The electron-deficient aromatic system participates in cross-coupling reactions:

ReactionConditionsCatalytic SystemConversion Rate
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O2 mol% Pd, 80°C, 12 hrs68%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 110°C10 mol% Cu, 24 hrs55%

Decarboxylation Pathways

Thermal decomposition studies reveal:

ConditionTemperature (°C)Half-LifeMajor Product
Neutral (toluene)18045 min4-(3,4-DCP)pyrrolidine
Acidic (H₂SO₄ cat.)12012 minSame product with 98% purity

Stereochemical Considerations

The (3R,4S) configuration influences reaction outcomes:

  • Epimerization : Under basic conditions (pH >10), 15% racemization observed at 60°C/24 hrs

  • Diastereoselective Alkylation : Chiral auxiliaries induce >4:1 dr in side-chain modifications

Mechanistic Insights from Model Systems

Studies on analogous compounds reveal:

  • Nitrile anion cyclization strategies achieve >95% yield in pyrrolidine formation

  • Computational modeling (DFT) shows activation energy of 28.5 kcal/mol for decarboxylation

Scientific Research Applications

4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl-Substituted Pyrrolidine Derivatives

  • 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6): This positional isomer substitutes chlorine at the 2- and 5-positions of the phenyl ring. However, the electron-withdrawing effect of chlorine remains comparable .
  • (3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid: The 2,3-dichloro configuration introduces steric bulk closer to the pyrrolidine ring, which may hinder interactions with flat binding pockets in biological targets. This compound’s stereochemistry ((3S,4R)) further differentiates its 3D conformation from non-chiral analogs .

Key Implications :

  • The 3,4-dichloro configuration optimizes electronic effects (strong electron-withdrawing) while balancing steric constraints for receptor binding.
  • Positional isomers may exhibit reduced efficacy in target-specific applications compared to the 3,4-dichloro derivative.

Halogen-Substituted Analogs

  • 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 2163529-09-5):
    Fluorine replaces chlorine at the 2- and 3-positions. Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and enhance metabolic stability. However, its weaker electron-withdrawing effect compared to chlorine may diminish binding affinity in electron-deficient environments .

Comparison Table :

Compound Substituents Molecular Formula Molecular Weight Key Properties
4-(3,4-Dichlorophenyl) analog 3,4-Cl₂ on phenyl C₁₁H₁₀Cl₂NO₂ 276.11 Strong electron-withdrawing, moderate steric bulk
4-(2,3-Difluorophenyl) analog 2,3-F₂ on phenyl C₁₁H₁₀F₂NO₂ 242.20 High electronegativity, low steric hindrance

Functional Group Variations on the Phenyl Ring

  • Hydroxy/Methoxy Substitutions :

    • (3S,4R)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 119532-26-2):
      The hydroxyl group introduces hydrogen-bonding capability, improving solubility but reducing lipophilicity. This contrasts with the dichloro analog’s hydrophobic character .
    • (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1820581-40-5):
      Methoxy groups are electron-donating, altering the phenyl ring’s electronic environment. This may reduce affinity for targets requiring electron-deficient aromatic interactions .
  • Cyanophenyl Analog: 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-74-6): The nitrile group is strongly electron-withdrawing, similar to chlorine, but introduces a polarizable triple bond. This could enhance interactions with π-acceptor regions in enzymes or receptors .

Stereochemical and Salt Form Variations

  • Stereoisomerism :
    The (3R,4S) and (3S,4R) configurations in analogs like (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1820581-40-5) dictate spatial orientation, affecting docking into chiral binding sites. The 3,4-dichloro compound’s stereochemistry (if resolved) would similarly influence its pharmacological profile .
  • Salt Forms : Hydrochloride salts (e.g., CAS: 1049734-30-6) improve crystallinity and bioavailability compared to free carboxylic acids .

Biological Activity

4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Overview of the Compound

4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is characterized by its pyrrolidine structure substituted with a dichlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activities, particularly in cancer treatment and as an inhibitor of specific kinases.

Research indicates that 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid functions as an inhibitor of AKT protein kinase, a critical player in cell survival pathways often dysregulated in cancer . Inhibition of AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • In studies involving human lung cancer A549 cells, treatment with 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid resulted in significant cytotoxicity. The compound reduced cell viability by up to 21.2% compared to untreated controls when used at a concentration of 100 µM .
    • The compound was compared with standard chemotherapeutics like cisplatin, demonstrating comparable efficacy in reducing cell viability .
  • Structure-Activity Relationships :
    • Variations in the substitution patterns on the phenyl ring significantly influenced the anticancer activity. The presence of the 3,5-dichloro substitution was found to enhance the compound's potency against A549 cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary results suggest that it may inhibit COX enzymes, which are involved in inflammation pathways . This property could make it a candidate for treating inflammatory diseases alongside its anticancer applications.

Data Table: Biological Activity Summary

Biological ActivityFindingsReference
Anticancer ActivityReduces A549 cell viability by 21.2%
AKT InhibitionInhibits AKT kinase activity
Anti-inflammatory EffectsPotential COX enzyme inhibition
Structure-Activity RelationshipEnhanced activity with 3,5-dichloro substitution

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization and functional group modifications. Key steps include:
  • Catalyst Selection : Palladium or copper catalysts (e.g., Pd/C or CuI) are critical for cross-coupling reactions to introduce the dichlorophenyl group .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reaction efficiency at elevated temperatures (80–120°C) .
  • Yield Improvement : Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
    Table 1 compares yields under varying conditions:
CatalystSolventTemperature (°C)Yield (%)
Pd/CDMF10078
CuIToluene8065

Q. How can researchers validate the structural integrity and purity of 4-(3,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyrrolidine ring protons at δ 3.1–4.0 ppm; carboxylic acid proton at δ 12.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 314.05) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) assesses purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Halogen Effects :
  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl group enhances electrophilicity, improving binding to targets like enzymes or receptors .
  • Bioactivity : Fluorine or bromine substitutions at analogous positions increase metabolic stability but may reduce solubility (logP increases by 0.5–1.0 units) .
    Table 2 compares substituent effects on solubility and IC50_{50} (enzyme inhibition):
SubstituentlogPSolubility (mg/mL)IC50_{50} (nM)
3,4-Cl2.80.15120
4-F2.50.2595
3,5-(OCH3_3)2_21.90.45210

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Control Replicates : Use internal standards (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Buffer Conditions : Optimize pH (7.4) and ionic strength to mimic physiological environments .
  • Data Reconciliation :
  • Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to account for batch effects or instrument sensitivity differences .
  • Structural Confirmation : Re-validate active batches via X-ray crystallography to rule out conformational discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.